Mizolastine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBSKWNPRUHSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Mizolastine Dihydrochloride Within Medicinal Chemistry
Mizolastine (B1677215) dihydrochloride (B599025) is a second-generation histamine (B1213489) H1 receptor antagonist. medchemexpress.com Its chemical structure, 2-[(1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}piperidin-4-yl)(methyl)amino]-3,4-dihydropyrimidin-4-one dihydrochloride, underpins its specific pharmacological activity. xcessbio.com The molecule's design allows it to selectively bind to peripheral histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic responses. nih.govglpbio.com
From a medicinal chemistry standpoint, Mizolastine's development represents an effort to create antihistamines with improved selectivity and a more favorable profile. Unlike first-generation antihistamines, Mizolastine is designed to have minimal interaction with cholinergic, adrenergic, or serotonin (B10506) receptors. nih.gov This high selectivity is a key attribute, aiming to reduce the sedative effects commonly associated with older antihistamines.
Research has shown that Mizolastine dihydrochloride possesses a high affinity for the histamine H1 receptor, with an IC50 of 47 nM. xcessbio.comglpbio.com The IC50 value is a measure of the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. In addition to its primary antihistaminic action, studies have revealed that Mizolastine also exhibits anti-inflammatory properties. medchemexpress.comglpbio.com It has been shown to inhibit the production of leukotriene B4 (LTB4) and suppress the expression of enzymes and proteins involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), cytosolic phospholipase A2 (cPLA2), and 5-LOX-activating protein (FLAP). medchemexpress.com
Furthermore, Mizolastine has been observed to inhibit the release of various pro-inflammatory and pro-angiogenic factors from mast cells, including Vascular Endothelial Growth Factor (VEGF), Keratinocyte Chemoattractant (KC), and Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.cominvivochem.com This inhibitory effect on the release of multiple mediators suggests a broader mechanism of action beyond simple histamine receptor blockade.
Evolution and Classification Within Histamine Receptor Antagonist Research
Elucidation of Synthetic Pathways for Mizolastine Dihydrochloride (B599025)
The established synthesis of Mizolastine dihydrochloride hinges on the strategic coupling of key precursors and subsequent salt formation.
Established Chemical Synthesis Methodologies
The primary industrial synthesis of Mizolastine involves the reaction of two key intermediates: 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole and 2-[(4-piperidinyl)methylamino)]-1H-pyrimidin-4-one. google.com This condensation reaction forms the core structure of Mizolastine. The resulting free base is then treated with hydrochloric acid to yield the more stable and soluble dihydrochloride salt. xcessbio.com
A key patent outlines a process where 2-[(4-piperidinyl)methylamino)]-1H-pyrimidin-4-one is reacted with 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole to generate Mizolastine. google.com
Synthesis of Key Precursors and Intermediates
The efficient synthesis of Mizolastine relies on the availability of its crucial building blocks.
4-Methylaminopiperidine:
One of the key precursors is 4-methylaminopiperidine. An industrial synthesis method for this intermediate involves the reaction of 4-piperidone (B1582916) with methylamine (B109427) to form the corresponding imine. This intermediate is then subjected to hydrogenation reduction to yield 4-methylaminopiperidine. google.com This method is noted for its high purity and yield, making it suitable for large-scale production. google.com The reaction is typically carried out using a catalyst such as Raney nickel or palladium on carbon. google.com
| Precursor | Reagents | Product |
| 4-Piperidone | Methylamine, Hydrogen | 4-Methylaminopiperidine |
2-Chloro-1-(4-fluorobenzyl)benzimidazole:
The synthesis of the second key precursor, 2-chloro-1-(4-fluorobenzyl)benzimidazole, has also been described. This intermediate is vital for the construction of the benzimidazole (B57391) core of Mizolastine.
Derivatization and Analogue Synthesis Strategies
The benzimidazole scaffold of Mizolastine is a common feature in many H1 receptor antagonists, and its chemical versatility allows for the synthesis of numerous analogues.
Design Principles for Mizolastine Analogues within Benzimidazole Chemistry
The design of Mizolastine analogues and other benzimidazole-based H1 antagonists is guided by structure-activity relationship (SAR) studies. These studies aim to optimize the compound's affinity for the H1 receptor while minimizing off-target effects. For benzimidazole derivatives, key areas for modification include the substituents on the benzimidazole ring system and the nature of the side chain connected to it. nih.govresearchgate.net
Quantitative structure-activity relationship (QSAR) studies on 2-(4-substituted-1-piperazinyl)benzimidazole derivatives have shown that the steric parameters of the substituent at the 1-position of the benzimidazole nucleus are crucial for potent antihistaminic activity. nih.gov Specifically, substituents with a small breadth and an appropriate length at this position tend to exhibit higher activity. nih.gov
Synthetic Routes to Novel Benzimidazole Derivatives with H1 Antagonist Activity
The development of novel benzimidazole-based H1 antagonists often involves modifying the core structure of existing drugs or building new structures from fundamental building blocks. Research in this area has led to the synthesis of various series of benzimidazole derivatives with promising antihistaminic activity. rsc.org
One approach involves the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles. acs.org These compounds have shown significant H1-antihistaminic activity, with the substituent at the 1-position of the benzimidazole nucleus playing a critical role in their potency. acs.org Another series of potent H1-antihistamine agents are N-(4-piperidinyl)-1H-benzimidazol-2-amines.
The synthesis of these novel derivatives often follows similar principles to the Mizolastine synthesis, involving the condensation of a substituted benzimidazole core with a suitable amine-containing side chain. The continual exploration of these synthetic strategies allows for the development of new H1 antagonists with improved efficacy and safety profiles. researchgate.net
| Compound Class | Key Structural Feature | Reported Activity |
| 2-(4-substituted-1-piperazinyl)benzimidazoles | Piperazine ring at C2 | H1-antihistaminic |
| N-(4-piperidinyl)-1H-benzimidazol-2-amines | Aminopiperidine at C2 | H1-antihistaminic |
| 2-Substituted N-benzyl benzimidazoles | N-benzyl group | Anti-inflammatory |
Molecular Pharmacology and Receptor Interaction Mechanisms
Histamine (B1213489) H1 Receptor Antagonism: Mechanistic Insights
Mizolastine's primary therapeutic action stems from its role as a selective and high-affinity antagonist of the peripheral histamine H1 receptors. medchemexpress.comontosight.ai This targeted action effectively blocks histamine-mediated allergic symptoms. ontosight.ai
Mizolastine (B1677215) demonstrates a high affinity for histamine H1 receptors, with a reported IC50 value of 47 nM. selleckchem.comnih.gov This indicates the concentration of mizolastine required to inhibit 50% of the binding of a radiolabeled ligand to the H1 receptor. In comparative studies, the order of potency for H1 receptor binding among various antihistamines was determined as cyproheptadine (B85728) > pyrilamine (B1676287) > mequitazine (B1676290) > mizolastine > astemizole (B1665302) > terfenadine (B1681261) > cetirizine (B192768) > loratadine. nih.gov
Crucially, mizolastine exhibits very low affinity for other receptors, including serotonergic, noradrenergic, and muscarinic cholinergic receptors, which contributes to its favorable side-effect profile. nih.govguidetopharmacology.org The binding of [3H]mizolastine to guinea pig cerebellar membranes is specific and reversible, labeling a single population of binding sites with a dissociation constant (Kd) of 1.1 nmol/l. nih.gov
Table 1: Comparative H1 Receptor Binding Affinities
| Antihistamine | IC50 (nM) |
|---|---|
| Cyproheptadine | > Mequitazine |
| Pyrilamine | > Mequitazine |
| Mequitazine | > Mizolastine |
| Mizolastine | 47 |
| Astemizole | < Mizolastine |
| Terfenadine | < Mizolastine |
| Cetirizine | < Mizolastine |
| Loratadine | < Mizolastine |
Data sourced from a study on guinea pig cerebellar membranes. nih.gov
Molecular modeling studies have provided insights into the interaction of mizolastine with the histamine H1 receptor. Docking studies reveal that the dihydropyrimidine (B8664642) group of mizolastine fits well into a secondary pocket of the H1 receptor. nih.gov A key interaction involves a hydrogen bond mediated by the H450 residue of the receptor. nih.govresearchgate.net Mutation of this residue has been shown to significantly impair the inhibitory ability of mizolastine on H1R signaling. nih.gov Molecular dynamics simulations have further suggested that mizolastine can form stable complexes with the active sites of proteins like EGFR and MDM2. researchgate.netresearchgate.net
Modulation of Inflammatory Pathways at the Cellular and Molecular Level
Beyond its direct antihistaminic effects, mizolastine demonstrates significant anti-inflammatory properties by influencing various signaling pathways.
Mizolastine has been shown to effectively inhibit the release and mRNA expression of several pro-inflammatory cytokines and chemokines in mast cells. medchemexpress.commedchemexpress.com Studies have demonstrated that mizolastine significantly reduces the synthesis of vascular endothelial growth factor (VEGF) isoforms (VEGF165 and VEGF120), tumor necrosis factor-alpha (TNF-α), and keratinocyte-derived chemokine (KC) mRNA. medchemexpress.commedchemexpress.comnih.gov This inhibition occurs in a time- and dose-dependent manner. nih.gov For instance, at a concentration of 0.1 µM, mizolastine significantly reduces the mRNA expression of these mediators in mast cells. medchemexpress.commedchemexpress.com Furthermore, mizolastine has been found to inhibit the release of TNF-α and granulocyte-macrophage colony-stimulating factor (GM-CSF) from dispersed nasal polyp cells. nih.gov
Table 2: Effect of Mizolastine on Cytokine and Chemokine Expression
| Mediator | Effect | Cell Type |
|---|---|---|
| VEGF (VEGF165, VEGF120) | Inhibition of release and mRNA expression | Murine Mast Cells |
| TNF-α | Inhibition of release and mRNA expression | Murine Mast Cells, Human Nasal Polyp Cells |
| KC | Inhibition of release and mRNA expression | Murine Mast Cells |
| GM-CSF | Inhibition of release | Human Nasal Polyp Cells |
Data compiled from multiple in vitro studies. medchemexpress.commedchemexpress.comnih.govnih.gov
Mizolastine also exerts its anti-inflammatory effects by modulating the phospholipase A2 (PLA2)/arachidonic acid (AA) metabolic pathway. nih.govnih.gov In an animal model of inflammation, mizolastine was shown to inhibit the production of the 5-lipoxygenase (5-LOX) metabolite leukotriene B4 (LTB4). medchemexpress.cominvivochem.com This is accompanied by the suppression of mRNA expression for key enzymes and proteins in this pathway, including 5-LOX, cytosolic PLA2 (cPLA2), 5-LOX-activating protein (FLAP), and the LTB4 receptor. medchemexpress.cominvivochem.com Mizolastine has also been shown to inhibit 5-lipoxygenase activity in in-vitro animal models. nih.govdoi.org Furthermore, it efficiently inhibits the synthesis of cysteinyl leukotriene C4 (LTC4) in human basophils and mast cells, likely by interfering with 5-lipoxygenase. nih.gov
Another facet of mizolastine's anti-inflammatory action is its ability to modulate the expression of adhesion molecules. Specifically, mizolastine has been demonstrated to selectively downregulate the expression of CD54 (Intercellular Adhesion Molecule-1 or ICAM-1) on stimulated human airway stromal cells (fibroblasts). nih.govkarger.com In one study, the highest tested dose of mizolastine significantly downregulated the interferon-gamma-induced expression of CD54 on fibroblasts. nih.gov This effect was not observed on epithelial cells, indicating a selective action. nih.govkarger.com This downregulation of ICAM-1 could contribute to its antiallergic effects by reducing the recruitment of inflammatory cells. karger.com
Investigation of Other Potential Molecular Targets and Signaling Pathways (e.g., ion channels)
Beyond its primary activity as a histamine H1 receptor antagonist, the molecular pharmacology of mizolastine involves interactions with other targets, most notably ion channels. Research has focused on these alternative pathways to better understand the compound's broader pharmacological profile.
A significant area of investigation has been the effect of mizolastine on the Human Ether-à-go-go-Related Gene 1 (HERG1) K+ channels. nih.gov These channels are critical for cardiac repolarization, and their blockade by some second-generation antihistamines, such as astemizole and terfenadine, has been linked to potential cardiac arrhythmias. nih.gov
Studies have demonstrated that mizolastine can inhibit HERG1 K+ channels. nih.govnih.gov This inhibitory action has been observed in various experimental systems, including Xenopus oocytes and human embryonic kidney (HEK) 293 cells where the channels were heterologously expressed, as well as in SH-SY5Y human neuroblastoma cells that constitutively express these channels. nih.govnih.gov
The potency of mizolastine's blockade of HERG1 K+ channels has been quantified in these different systems. In Xenopus oocytes, the half-maximal inhibitory concentration (IC50) was estimated to be 3.4 μM. nih.govnih.gov In HEK 293 cells stably transfected with HERG1 cDNA, mizolastine exhibited a more potent dose-related inhibition with an IC50 of 350 ± 76 nM. nih.govnih.gov This difference in potency between expression systems is a known phenomenon for other HERG1 K+ channel blockers as well. nih.gov
An important characteristic of mizolastine's interaction with the HERG1 K+ channel is its dissociation rate. Compared to astemizole, a compound known for its cardiotoxic potential, mizolastine displays a much faster dissociation from the channel. nih.govnih.gov The time constant for mizolastine's dissociation was reported to be 72.4 ± 11.9 seconds, significantly shorter than the 1361 ± 306 seconds observed for astemizole. nih.govnih.gov This faster off-rate may contribute to a lower potential for cardiac effects compared to other antihistamines with more potent HERG1 inhibitory action. nih.gov It has been noted that the concentrations of mizolastine required to block these potassium channels are considerably higher than the therapeutic concentrations typically achieved in the body. jiaci.orgtermedia.pl
While the primary focus of non-H1 receptor interactions has been on potassium channels, some research has also touched upon other signaling pathways. Mizolastine has been shown to inhibit the release of inflammatory mediators, which may involve pathways beyond simple histamine receptor blockade. medchemexpress.commedchemexpress.com For instance, it has been reported to effectively inhibit the mRNA expression of Vascular Endothelial Growth Factor (VEGF), Tumor Necrosis Factor-alpha (TNF-α), and Keratinocyte-derived Chemokine (KC). medchemexpress.commedchemexpress.com There is also evidence to suggest that mizolastine can suppress the expression of CD54 (Intercellular Adhesion Molecule-1, ICAM-1) on stromal cells, which plays a role in modulating allergic inflammation.
In contrast, studies investigating the effect of mizolastine on L-type calcium channels in the context of chronic spontaneous urticaria did not show a significant difference in its curative effect related to certain genetic variations of these channels. researchgate.net
Interactive Data Table: Inhibitory Effects of Mizolastine on HERG1 K+ Channels
| Cell System | IC50 Value | Dissociation Time Constant (τ) | Reference |
| Xenopus Oocytes | 3.4 μM | 72.4 ± 11.9 s (for 3 μM) | nih.govnih.gov |
| HEK 293 Cells | 350 ± 76 nM | Not Reported | nih.govnih.gov |
| SH-SY5Y Cells | Dose-dependent inhibition | Not Reported | nih.govnih.gov |
Drug Metabolism and Pharmacokinetics: Mechanistic Pathways
Hepatic Biotransformation Mechanisms
Mizolastine (B1677215) is subject to extensive first-pass metabolism in the liver, with over 65% of the drug being metabolized. jiaci.org The primary routes of biotransformation involve Phase II conjugation reactions, specifically glucuronidation and sulphation, as well as Phase I oxidation mediated by the cytochrome P450 enzyme system. nih.govresearchgate.netwindows.net
The principal metabolic pathway for mizolastine is glucuronidation, a Phase II process where glucuronic acid is conjugated to the parent molecule. jiaci.orgresearchgate.netwindows.netmims.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). jiaci.orgresearchgate.net Sulphation, another Phase II conjugation reaction, also contributes to the metabolism of mizolastine. nih.govresearchgate.net These conjugation processes increase the water solubility of the compound, facilitating its excretion. While extensive hepatic sulphation of mizolastine occurs, the specific sulfotransferase (SULT) isoenzymes involved have not been extensively studied. walshmedicalmedia.com
In addition to conjugation, mizolastine undergoes metabolism by the cytochrome P450 (CYP) system. researchgate.netwindows.net The main isoenzyme involved in its oxidative metabolism is CYP3A4, which leads to the formation of hydroxylated metabolites. jiaci.orgwindows.netmims.comnih.gov Minor metabolic pathways involving CYP2A6 and CYP2D6 have also been reported. jiaci.orgresearchgate.net In vivo studies have demonstrated that mizolastine is a relatively weak inhibitor of several CYP isoenzymes, including CYP2E1, 2C9, 2D6, and 3A4. nih.gov
| Metabolic Pathway | Enzymes Involved | Primary Function |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Major pathway for detoxification and elimination. jiaci.orgresearchgate.netwindows.net |
| Sulphation | Sulfotransferases (SULTs) | Contributes to the metabolic clearance of mizolastine. nih.govresearchgate.net |
| Oxidation | Cytochrome P450 (CYP) 3A4, 2A6, 2D6 | Formation of hydroxylated metabolites. jiaci.orgresearchgate.netwindows.netnih.gov |
Excretion Pathways and Mass Balance Studies in Preclinical Models
Preclinical studies, including those using radiolabeled compounds, have been instrumental in defining the excretion routes and mass balance of mizolastine. Following administration, the majority of mizolastine and its metabolites are eliminated from the body via the feces. nih.govresearchgate.netcapes.gov.br Mass balance studies using 14C-labeled mizolastine have shown that approximately 84-95% of the administered radioactivity is recovered in the feces, with a smaller fraction, around 8-15%, being excreted in the urine. jiaci.orgcapes.gov.brresearchgate.net This indicates that biliary excretion is the primary route of elimination for the drug and its metabolites. jiaci.orgcapes.gov.br In monkeys, the main metabolic pathways were identified as hydroxylations on the benzimidazole (B57391) ring. researchgate.net
| Excretion Route | Percentage of Recovered Radioactivity |
| Feces | 84-95% jiaci.orgcapes.gov.brresearchgate.net |
| Urine | 8-15% jiaci.orgcapes.gov.brresearchgate.net |
Preclinical Pharmacodynamic Investigations and in Vitro Studies
In Vitro Cellular Models for Mechanistic Elucidation
In vitro studies utilizing human mast cells and basophils have been instrumental in characterizing the direct effects of mizolastine (B1677215) on key allergic effector cells. Research has demonstrated that mizolastine exerts a differential modulatory effect on the release of pro-inflammatory mediators. Specifically, mizolastine has been shown to inhibit the synthesis and release of cysteinyl leukotriene C4 (LTC4) from both anti-IgE-stimulated basophils and lung mast cells in a concentration-dependent manner. nih.gov The mechanism is presumed to be an interference with the 5-lipoxygenase pathway. nih.gov
Conversely, the same concentrations of mizolastine did not impact the release of prostaglandin (B15479496) D2 from lung mast cells. nih.gov An interesting and contrasting finding is that mizolastine enhanced IgE-mediated histamine (B1213489) and IL-4 release from basophils, but not from mast cells. nih.gov This suggests a cell-specific and stimulus-specific regulatory action of the compound. nih.gov
| Mediator | Cell Type | Stimulus | Effect of Mizolastine | Potency (IC50/EC50) |
|---|---|---|---|---|
| Cysteinyl Leukotriene C4 (LTC4) | Basophils | Anti-IgE | Inhibition | 3.85 ± 0.28 µM |
| Cysteinyl Leukotriene C4 (LTC4) | Mast Cells | Anti-IgE | Inhibition | 3.92 ± 0.41 µM |
| Prostaglandin D2 (PGD2) | Mast Cells | Anti-IgE | No effect | N/A |
| Histamine | Basophils | Anti-IgE | Enhancement (up to 80%) | 4.63 ± 0.14 µM |
| Histamine | Mast Cells | Anti-IgE | No effect | N/A |
| Interleukin-4 (IL-4) | Basophils | Anti-IgE | Potentiation | N/A |
Investigations using primary human airway epithelial and stromal cell cultures, derived from nasal polyps and turbinates of hypereosinophilic subjects, have revealed mizolastine's capacity to modulate the expression of adhesion molecules. nih.gov In these models of chronic airway inflammation, stimulation with interferon-γ (IFN-γ) significantly upregulated the expression of CD106, CD54, CD58, and HLA class I on both epithelial and stromal cells. nih.gov
Mizolastine, at a concentration of 6 x 10⁻⁶ M (corresponding to tenfold the peak plasma level after a 10 mg oral dose), demonstrated a selective effect. It significantly downregulated the expression of CD54 (Intercellular Adhesion Molecule-1, ICAM-1) on stimulated stromal cells (fibroblasts). nih.gov However, it did not affect the expression of CD54 on epithelial cells, nor did it alter the expression of other tested surface molecules on either cell type. nih.gov This selective downregulation of CD54 on fibroblasts suggests a potential anti-allergic property by modulating cell-cell interactions in the airway. nih.gov
To assess the impact of mizolastine on the broader immune response, in vitro assays with peripheral blood mononuclear cells from healthy volunteers were conducted. nih.gov The study evaluated key parameters of immune system efficacy, including T lymphocyte proliferation, HLA-DR expression, and the ratio of CD4+ to CD8+ T cells. nih.gov
The results indicated that the addition of mizolastine did not induce any significant changes in T lymphocyte proliferation stimulated by phytohemagglutinin or anti-CD3 monoclonal antibody. nih.gov Furthermore, mizolastine was found to be ineffective at all tested concentrations on both HLA-DR expression, a marker of T cell activation, and the CD4+/CD8+ ratio. nih.gov These findings suggest that mizolastine's therapeutic actions are achieved without impairing the effector functions of the immune system. nih.gov
In Vivo Animal Models for Anti-Inflammatory and Anti-Allergic Mechanisms
The anti-inflammatory properties of mizolastine have been demonstrated in the arachidonic acid-induced paw edema model in rats, a standard method for evaluating cutaneous inflammation. nih.gov Oral administration of mizolastine resulted in a dose-dependent inhibition of the inflammatory edema. nih.gov This effect was observed at doses as low as 0.1 mg/kg and was sustained for at least four hours. nih.gov
Notably, at a dose of 0.3 mg/kg, mizolastine achieved a 44% inhibition of the paw inflammation. nih.gov This anti-inflammatory effect appears to be independent of its H1-receptor antagonist properties, as the inhibition was not altered when co-administered with other antihistamines like pyrilamine (B1676287) or loratadine. nih.gov The proposed mechanism for this action is a primary effect on the lipoxygenase pathway. nih.gov In contrast to its effect in the arachidonic acid model, a high dose of mizolastine did not affect the inflammatory response to carrageenan, which is primarily mediated by the cyclooxygenase pathway. nih.gov
| Compound | Dose (mg/kg p.o.) | Effect on Edema | Key Finding |
|---|---|---|---|
| Mizolastine | 0.1 - 10 | Dose-dependent inhibition | Effect maintained for at least 4 hours |
| Mizolastine | 0.3 | 44% inhibition | Significant anti-inflammatory activity |
| Terfenadine (B1681261) | 1 - 30 | No significant inhibition | Effect is distinct from some other H1-antagonists |
| Loratadine | 10 | No significant inhibition | Effect is distinct from some other H1-antagonists |
| Pyrilamine | 10 | No significant inhibition | Effect is distinct from some other H1-antagonists |
The in vivo H1 antagonism of mizolastine has been confirmed in rodent models of allergic skin reactions. In the passive cutaneous anaphylaxis model in rats, an antigen-induced reaction heavily dependent on histamine release from mast cells, mizolastine demonstrated effective inhibition. The compound's potency was quantified with an ED50 (the dose required to produce a 50% maximal effect) of 0.7 mg/kg when administered intravenously and 1.6 mg/kg when given orally. These findings provide clear in vivo evidence of mizolastine's ability to block histamine H1 receptors in the skin, thereby preventing the subsequent inflammatory cascade.
Structure Activity Relationship Sar and Computational Studies
Correlating Mizolastine (B1677215) Dihydrochloride (B599025) Structural Features with H1 Receptor Binding and Selectivity
Mizolastine is a potent and highly selective histamine (B1213489) H1 receptor antagonist. nih.govguidetopharmacology.org Its chemical structure, 2-[(1-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}piperidin-4-yl)(methyl)amino]-3,4-dihydropyrimidin-4-one dihydrochloride, contains several key features that contribute to its high affinity and specificity for the H1 receptor. xcessbio.com Mizolastine demonstrates a high affinity for the histamine H1 receptor with an IC50 value of 47 nM. xcessbio.cominvivochem.com
The core structure of Mizolastine, a benzimidazole (B57391) derivative, is a common scaffold in many antihistamines. The piperidine (B6355638) ring and the attached methylamino-pyrimidinone moiety are crucial for its interaction with the H1 receptor. The 4-fluorophenylmethyl group on the benzimidazole ring is also believed to play a significant role in the binding process.
As a second-generation antihistamine, Mizolastine is designed to be more selective for peripheral H1 receptors and to not readily cross the blood-brain barrier, which reduces central nervous system side effects like sedation. smpdb.caniph.go.jp This selectivity is attributed to its specific molecular structure which does not favor binding to other receptors, such as muscarinic cholinergic M1 receptors. guidetopharmacology.org
SAR for Anti-Inflammatory and Other Pharmacological Effects
Beyond its primary antihistaminic action of blocking H1 receptors, Mizolastine exhibits additional anti-inflammatory properties. patsnap.commyskinrecipes.com These effects are linked to its ability to inhibit the release of various inflammatory mediators.
Studies have shown that Mizolastine can inhibit the production of leukotrienes, which are potent inflammatory molecules. patsnap.com Specifically, in an arachidonic acid-induced inflammation model in rats, Mizolastine was found to inhibit the production of the 5-lipoxygenase (5-LOX) metabolite, leukotriene B4 (LTB4). medchemexpress.com It also suppressed the expression of 5-LOX, cytosolic phospholipase A2 (cPLA2), 5-LOX-activating protein (FLAP), and the LTB4 receptor mRNA. medchemexpress.com
In Silico Modeling Approaches
Computational methods, or in silico modeling, have become invaluable tools in drug discovery and development, providing insights into drug-receptor interactions and predicting pharmacokinetic properties.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking studies have been employed to visualize and analyze the interaction of Mizolastine with its primary target, the histamine H1 receptor. These studies help in understanding the binding affinity and the specific molecular interactions that stabilize the drug-receptor complex. For instance, a molecular docking study of various antihistamines, including Mizolastine, with the H1 receptor reported a binding affinity of -7.1 kcal/mol for Mizolastine. researchgate.net Such studies can elucidate the key amino acid residues in the receptor's binding pocket that interact with the different chemical moieties of Mizolastine. In a broader context, an in silico study found that Mizolastine exhibited excellent binding affinities when docked against the SARS-CoV-2 main protease (Mpro), suggesting potential for drug repurposing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Spectral Data-Activity Relationship (SDAR) Modeling for Biological Activity and Metabolic Fate
Quantitative Structure-Activity Relationship (QSAR) and Spectral Data-Activity Relationship (SDAR) are computational techniques used to correlate the chemical structure or spectral data of a compound with its biological activity. researchgate.netmdpi.com While specific QSAR or SDAR models exclusively for Mizolastine are not extensively detailed in the provided search results, the principles of these methods are widely applied to antihistamines and other drug classes. researchgate.net
QSAR models for H1 receptor antagonists typically involve the analysis of a series of related compounds to identify the physicochemical properties and structural features that are critical for high receptor affinity and selectivity. researchgate.net These models can then be used to predict the activity of novel compounds.
SDAR modeling, a related technique, uses spectroscopic data, such as from Nuclear Magnetic Resonance (NMR), to build predictive models of biological activity or metabolic fate. mdpi.com For instance, SDAR models have been developed to predict the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com Mizolastine is known to be extensively metabolized by hepatic glucuronidation and sulphation.
Analytical Methodologies for Chemical Characterization and Quantification
Chromatographic Techniques for Mizolastine (B1677215) Dihydrochloride (B599025) Analysis
Chromatography, a powerful separation technique, is extensively used for the analysis of Mizolastine. It allows for the separation of Mizolastine from its related substances, including process impurities and degradation products, ensuring the specificity of the analytical method.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the purity and impurity profiling of Mizolastine. pnrjournal.compnrjournal.com A key objective in developing an RP-HPLC method is to achieve a clear separation between Mizolastine and its potential impurities. pnrjournal.com
One validated RP-HPLC method for the determination of five inherent impurities in Mizolastine bulk and dosage forms utilizes a gradient elution system. pnrjournal.compnrjournal.com The separation is achieved on an Inertsil C18 column (250 x 4.6 mm, 5µm particle size) with a mobile phase consisting of 0.1% phosphoric acid buffer (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B). pnrjournal.compnrjournal.com The flow rate is maintained at 1.0 ml/min, and detection is carried out using an ultraviolet (UV) detector at 220 nm. pnrjournal.compnrjournal.com This method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, robustness, and ruggedness. pnrjournal.compnrjournal.com The calibration curves for Mizolastine and its impurities showed good linearity with regression coefficient values of 0.99. pnrjournal.compnrjournal.com
Another RP-HPLC method for determining Mizolastine concentrations in human plasma employs a HiQ sil C18 V column (4.6 mm × 150 mm, 5 μm). researchgate.net The mobile phase is a mixture of 0.025 mol·L-1 potassium phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (75:25:5) with a pH of 2.85, and a flow rate of 0.5 mL·min-1. researchgate.net Detection is performed at 285 nm. researchgate.net This method demonstrated good linearity in the range of 20.8 to 554.7 ng·mL-1. researchgate.net
The development of such methods is crucial for routine quality control in the pharmaceutical industry, ensuring that the levels of impurities in Mizolastine are within acceptable limits. pnrjournal.compnrjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and LC-ESI-MS for Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for bioanalysis and trace-level quantification. wikipedia.org Specifically, liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been successfully applied for the determination of Mizolastine in human plasma. researchgate.net
A sensitive and rapid LC-ESI-MS method has been developed and validated for this purpose. researchgate.net This method involves a simple protein precipitation step for plasma sample preparation using methanol. researchgate.net The chromatographic separation is performed on an Agilent Zorbax C18 column with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) buffer containing 0.1% formic acid and methanol (20:80, v/v) at a flow rate of 1 mL/min. researchgate.net The analytes are protonated in the positive electrospray ionization (ESI) source and detected in single ion monitoring (SIM) mode. researchgate.net This method offers a short chromatographic run time of less than 3.5 minutes and achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL. researchgate.net The linearity of this method was established over a concentration range of 0.5–600 ng/mL, with intra- and inter-run standard deviations below 11.2%. researchgate.net
LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and is particularly useful for analyzing complex biological matrices. wikipedia.orgjfda-online.com These methods are essential for pharmacokinetic studies, providing the necessary sensitivity and specificity to measure low concentrations of Mizolastine in biological fluids. researchgate.net
Spectrophotometric Methods for Mizolastine Dihydrochloride Determination
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of Mizolastine in pharmaceutical dosage forms. tsijournals.comorientjchem.org These methods are based on the measurement of light absorption by the drug molecule, either in its native form or after derivatization to form a colored complex. tsijournals.comorientjchem.orgasianpubs.org
Several visible spectrophotometric methods have been developed for the estimation of Mizolastine. tsijournals.comorientjchem.org These methods often involve the formation of ion-association complexes with various reagents.
Method A (Cobalt Thiocyanate): This method is based on the formation of a complex between Mizolastine and cobalt thiocyanate, which exhibits a maximum absorption (λmax) at 620 nm. The method demonstrates linearity in the concentration range of 20-100 µg/mL. tsijournals.com
Method B (Methyl Orange): In this method, Mizolastine forms an ion-association complex with methyl orange, resulting in a chromogen with a λmax at 420 nm. The Beer's law is obeyed in the range of 10-50 µg/mL. tsijournals.com
Method C (Bromothymol Blue): This method involves the formation of an ion-association complex with bromothymol blue, showing a λmax at 415 nm and a linearity range of 2-10 µg/mL. tsijournals.com
Method D (Picric Acid): This method is based on the formation of a picrate (B76445) salt between the free base of Mizolastine and picric acid, with a λmax at 400 nm and a linearity range of 3-15 µg/mL. orientjchem.org
Method E (Chloranilic Acid): This method involves the reaction between the free base of Mizolastine and chloranilic acid, producing a chromogen with a λmax at 530 nm and a linearity range of 50-250 µg/mL. orientjchem.org
A simple UV spectrophotometric method has also been developed, where the λmax of Mizolastine is found to be 289 nm. asianpubs.orgresearchgate.net This method is linear in the range of 5-15 μg/mL. asianpubs.orgresearchgate.net
The following table summarizes the key parameters of various spectrophotometric methods for Mizolastine determination:
| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| UV | None | 289 | 5-15 | asianpubs.orgresearchgate.net |
| Visible A | Cobalt Thiocyanate | 620 | 20-100 | tsijournals.com |
| Visible B | Methyl Orange | 420 | 10-50 | tsijournals.com |
| Visible C | Bromothymol Blue | 415 | 2-10 | tsijournals.com |
| Visible D | Picric Acid | 400 | 3-15 | orientjchem.org |
| Visible E | Chloranilic Acid | 530 | 50-250 | orientjchem.org |
These methods have been validated and found to be sensitive, accurate, and reproducible for the routine determination of Mizolastine in tablet dosage forms. tsijournals.comorientjchem.orgasianpubs.org
Characterization of Degradation Products and Stability-Indicating Assays
Stability-indicating assay methods (SIAMs) are crucial for ensuring the quality and stability of pharmaceutical products. iajps.com These methods are designed to separate the active pharmaceutical ingredient from its degradation products, which may form under various stress conditions such as exposure to light, heat, humidity, and different pH levels. iajps.comijlpr.com The International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating methods in stability testing. iajps.comijcrt.org
Forced degradation studies, also known as stress testing, are an integral part of developing a SIAM. iajps.com These studies help to elucidate the degradation pathways of the drug substance and identify the potential degradation products. ijpsonline.com By subjecting the drug to harsh conditions, potential degradants can be generated and subsequently characterized. ijcrt.org
In the context of Mizolastine, a validated stability-indicating HPLC method is essential for separating the drug from any degradation products that may arise during its shelf life. nih.gov The development of such a method involves exposing Mizolastine to acidic, basic, oxidative, thermal, and photolytic stress conditions. ijcrt.org The resulting degradation products are then separated from the parent drug using a suitable chromatographic system. ijlpr.com
The characterization of these degradation products is often performed using techniques like LC-MS/MS. ijlpr.com By analyzing the fragmentation patterns of the degradation products in the mass spectrometer, their chemical structures can be elucidated. ijlpr.com This information is vital for understanding the degradation pathways and for setting appropriate specifications for impurities in the final drug product.
The development and validation of a robust stability-indicating method ensures that the analytical procedure can accurately measure the active ingredient without interference from degradation products, thus guaranteeing the safety and efficacy of the pharmaceutical product throughout its shelf life. ijcrt.orgnih.gov
Advanced Pharmaceutical Formulation Science Research Oriented Aspects
Nanoparticulate Delivery Systems Development
The development of nanoparticulate delivery systems for Mizolastine (B1677215) aims to improve its bioavailability and provide controlled release, thereby enhancing its therapeutic effect and patient compliance. mdpi.com Solid lipid nanoparticles (SLNs) have emerged as a promising carrier for this purpose. nih.gov
Formulation Design and Optimization of Solid Lipid Nanoparticles (SLNs)
The design of Mizolastine-loaded SLNs involves a meticulous optimization process to achieve desired physicochemical properties. Key parameters that are critically evaluated include entrapment efficiency, particle size, and zeta potential. nih.gov
Entrapment Efficiency (EE): This parameter measures the percentage of the drug successfully encapsulated within the nanoparticles. Research has shown that the concentration of both the lipid matrix and the surfactant significantly influences the EE of Mizolastine in SLNs. nih.gov For instance, in one study, an optimized formula (F4) achieved a high entrapment efficiency of 86.5±1.47%. nih.gov It was observed that a gradual increase in surfactant concentration led to a decrease in EE, a phenomenon attributed to the partitioning of the drug. nih.gov
Particle Size: The size of the nanoparticles is a crucial factor affecting their in vivo behavior, including absorption and distribution. For ocular delivery, smaller particle sizes are generally preferred to avoid irritation and enhance corneal penetration. nih.gov The hot homogenization/ultrasonication method has been successfully employed to produce Mizolastine-loaded SLNs. nih.gov An optimized formulation demonstrated a mean particle size of 202.3±13.59 nm. nih.gov
Zeta Potential: Zeta potential is an indicator of the surface charge of the nanoparticles and is a critical factor in determining their stability. usm.my A sufficiently high zeta potential prevents the aggregation of nanoparticles, ensuring the stability of the formulation. For Mizolastine-loaded SLNs, a zeta potential of -22.03±3.65 mV was achieved in an optimized formulation, indicating good physical stability. nih.gov The stability of these freeze-dried SLNs was confirmed over a six-month storage period. nih.gov
| Formulation Parameter | Optimized Value | Significance |
|---|---|---|
| Entrapment Efficiency (%) | 86.5 ± 1.47 | High drug loading capacity. nih.gov |
| Particle Size (nm) | 202.3 ± 13.59 | Suitable for ocular delivery and enhanced penetration. nih.gov |
| Zeta Potential (mV) | -22.03 ± 3.65 | Indicates good physical stability and resistance to aggregation. nih.gov |
In Vitro Drug Release Kinetics and Mechanisms from Nanoparticulate Systems
Understanding the in vitro drug release kinetics is essential for predicting the in vivo performance of the formulation. For Mizolastine-loaded SLNs, studies have demonstrated a sustained-release profile, with the drug being released over a period of up to 30 hours. nih.gov
The release mechanism is often analyzed using various kinetic models. The Higuchi kinetic model, which describes drug release from a matrix system, has been found to be applicable to Mizolastine release from SLNs. nih.gov The release kinetics were further characterized as non-Fickian, suggesting that the drug release is controlled by a combination of diffusion and polymer relaxation. nih.govuniv-ovidius.ro
| Kinetic Model | Applicability to Mizolastine SLNs | Interpretation |
|---|---|---|
| Higuchi Model | Applicable nih.gov | Describes drug release based on Fickian diffusion from a matrix. |
| Release Mechanism | Non-Fickian nih.gov | Indicates that drug release is governed by more than one mechanism, likely a combination of diffusion and swelling/erosion of the nanoparticle matrix. |
Ocular Delivery Systems and Controlled Release Mechanisms
The development of effective ocular delivery systems for Mizolastine is a key area of research, aiming to provide localized and sustained drug action for conditions like allergic conjunctivitis. nih.govnih.gov
Preparation and Physicochemical Evaluation of Ocular Hydrogels and Inserts
Ocular Hydrogels: Mizolastine-loaded SLNs have been incorporated into hydrogels to achieve a suitable viscosity for topical ocular application. nih.gov A combination of sodium alginate (1.5% w/v) and polyvinylpyrrolidone (B124986) (PVP) K90 (5% w/v) has been used to form these hydrogels. nih.govresearchgate.net Propylene glycol is often included as a plasticizer. nih.gov The resulting hydrogels are evaluated for their physical characteristics, drug content uniformity, and stability. nih.govjppres.com
Ocular Inserts: Another approach involves the formulation of controlled-release ocular inserts. ijpsr.com These inserts are typically prepared using polymers like Eudragit RL100 and Eudragit RS100, which are capable of releasing the drug at a controlled rate over an extended period, for instance, up to 5 days. nih.govijpsr.com The solvent casting technique is a common method for preparing these inserts, with dibutyl phthalate (B1215562) often used as a plasticizer. ijpsr.comijpsr.com Physicochemical evaluation of these inserts includes assessing their thickness, weight uniformity, and drug content. ijpsr.com
| Ocular Delivery System | Key Formulation Components | Key Evaluation Parameters |
|---|---|---|
| Hydrogels | Mizolastine-SLNs, Sodium Alginate, PVP K90, Propylene Glycol nih.govnih.gov | Viscosity, Drug Release Profile, Ocular Irritation nih.gov |
| Inserts | Mizolastine, Eudragit RL100, Eudragit RS100, Dibutyl Phthalate ijpsr.comijpsr.com | Thickness, Weight Uniformity, Drug Content, In Vitro Diffusion ijpsr.com |
In Vitro Drug Diffusion Studies
In vitro drug diffusion studies are crucial for evaluating the release characteristics of ocular formulations. The Franz diffusion cell is a standard apparatus used for this purpose. ijpsr.comdovepress.comxenometrix.ch
For ocular inserts, the study is typically conducted by placing the insert in the donor compartment of the Franz diffusion cell, separated from the receptor compartment by a dialysis membrane. ijpsr.comdovepress.com The receptor compartment contains a medium that mimics tear fluid, and samples are withdrawn at regular intervals to determine the amount of drug diffused. ijpsr.com Studies on Mizolastine ocular inserts have shown that the drug release follows a diffusion-controlled mechanism. ijpsr.com
For hydrogel formulations, the in vitro release is also assessed using a modified Franz diffusion cell. dovepress.com The study is carried out in a phosphate (B84403) buffer (pH 6.8) containing a surfactant to maintain sink conditions. dovepress.comresearchgate.net These studies have demonstrated a sustained release profile for Mizolastine from the hydrogel formulation. dovepress.com
Investigation of Formulation Components Compatibility
Ensuring the compatibility of Mizolastine with the various excipients used in the formulation is paramount to developing a stable and effective product. mdpi.com Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to investigate potential interactions.
In studies involving Mizolastine-loaded SLNs, DSC thermograms of the pure drug, the lipid matrix (e.g., glyceryl monostearate - GMS), and their physical mixture are compared. nih.gov The thermogram of the physical mixture might show a reduction in the intensity of the drug's endothermic peak and a shift to a lower temperature. nih.gov This indicates a partial molecular dispersion of Mizolastine in the lipid matrix during the analysis, suggesting good compatibility and the suitability of the thermal techniques for evaluating such interactions. nih.gov Fourier-transform infrared spectroscopy (FTIR) is another technique used to confirm the absence of chemical interactions between the drug and the excipients. mdpi.com
Mechanistic Investigations of Drug Drug Interactions
Cytochrome P450 Enzyme Inhibition/Induction Studies
Mizolastine's interaction with the cytochrome P450 (CYP450) system, a family of enzymes primarily responsible for the metabolism of drugs and other xenobiotics, has been a subject of investigation to predict and understand potential drug-drug interactions. mdpi.com
In vitro studies using human liver microsomes have shown that mizolastine (B1677215) is a relatively weak and non-specific inhibitor of several CYP450 isoforms. drugbank.com Specifically, it demonstrated inhibitory effects on CYP2E1, CYP2C9, CYP2D6, and CYP3A4, with IC50 values in the 100 micromolar range. drugbank.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of a given enzyme's activity.
The primary metabolic pathway for mizolastine is glucuronidation, a phase II metabolic reaction. nih.govjiaci.org However, the CYP450 system, particularly the CYP3A4 isoform, is involved in one of the other metabolic pathways, leading to the formation of hydroxylated metabolites. jiaci.orgndmctsgh.edu.tw To a lesser extent, CYP2D6 and CYP2A6 are also involved in its metabolism. jiaci.orgresearchgate.net It is important to note that none of the identified metabolites significantly contribute to the pharmacological activity of mizolastine. ndmctsgh.edu.tw
Co-administration of mizolastine with potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and erythromycin, has been shown to moderately increase the plasma concentrations of mizolastine. nih.govpatsnap.comjiaci.orgmedex.com.bd This increase is due to the inhibition of mizolastine's metabolism. patsnap.com For this reason, combining mizolastine with other potent inhibitors or substrates of CYP3A4, like cimetidine, cyclosporin, and nifedipine, should be done with caution. ndmctsgh.edu.twmedex.com.bd
In vivo studies have shown no clinically significant interactions between mizolastine and lorazepam or ethanol. nih.gov However, significant increases in the Cmax and trough plasma concentration of digoxin, and increases in the trough concentration and AUC of theophylline (B1681296) were observed when co-administered with mizolastine. nih.gov
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Mizolastine
| CYP450 Isoform | Marker Substrate/Activity | Inhibition Potency (IC50) | Reference |
|---|---|---|---|
| CYP1A2 | Not specified | No significant effect | drugbank.com |
| CYP2C9 | Tolbutamide hydroxylation | Weak inhibitor (~100 µM) | drugbank.com |
| CYP2C19 | (S)-mephenytoin 4-hydroxylation | No significant effect | drugbank.com |
| CYP2D6 | Dextromethorphan O-demethylation | Weak inhibitor (~100 µM) | drugbank.com |
| CYP3A4 | Testosterone 6β-hydroxylation | Weak inhibitor (~100 µM) | drugbank.com |
| CYP2E1 | Not specified | Weak inhibitor (~100 µM) | drugbank.com |
Interactions with Drug Transporters
The interaction of mizolastine with drug transporters, which play a crucial role in the absorption, distribution, and excretion of drugs, has been less extensively studied compared to its effects on CYP450 enzymes.
Information regarding mizolastine's interaction with P-glycoprotein (P-gp), an important efflux transporter, is limited. researchgate.netwiley.comnih.govcapes.gov.br However, it has been suggested that mizolastine may act as a P-gp inhibitor, as evidenced by an increase in the plasma levels of digoxin, a known P-gp substrate, when co-administered. jiaci.org
Table 2: Investigated Interactions of Mizolastine with Drug Transporters
| Transporter | Substrate/Inhibitor Status | Observed Effect | Reference |
|---|---|---|---|
| P-glycoprotein (P-gp) | Suggested inhibitor | Increased plasma levels of digoxin | jiaci.org |
| Organic Anion Transporting Polypeptides (OATPs) | Not well-studied | Insufficient data | researchgate.netwiley.comnih.govcapes.gov.br |
Future Research Perspectives in Mizolastine Dihydrochloride Research
Exploration of Novel Molecular Targets Based on its Multi-modal Activity
Mizolastine's therapeutic effects extend beyond simple H1-receptor blockade, exhibiting a multi-modal activity profile that warrants further investigation into novel molecular targets. patsnap.comnih.gov
Anti-inflammatory and Immunomodulatory Pathways:
Research indicates that mizolastine (B1677215) possesses anti-inflammatory properties that may be independent of its H1-receptor antagonist effects. researchgate.netkarger.com It has been shown to inhibit the release of inflammatory mediators such as leukotrienes and prostaglandins. patsnap.com Furthermore, studies have demonstrated its ability to inhibit 5-lipoxygenase activity in vitro. researchgate.net Mizolastine also affects leukocyte functions, including migration and degranulation. karger.com
A key area for future research is the elucidation of the precise mechanisms underlying these anti-inflammatory actions. Investigations could focus on its impact on various signaling pathways involved in inflammation. For instance, mizolastine has been observed to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) on stimulated stromal cells, a molecule crucial for leukocyte adhesion and migration. karger.comnih.gov Further studies could explore its effects on other adhesion molecules and the upstream signaling cascades that regulate their expression.
Additionally, mizolastine has shown potential in modulating cytokine production. It has been found to inhibit the release of pro-inflammatory and pro-angiogenic factors like tumor necrosis factor-alpha (TNF-α), vascular endothelial cell growth factor (VEGF), and keratinocyte-derived chemokine (KC) in murine mast cells. nih.govresearchgate.net Future research should delve deeper into its influence on the broader cytokine network, including its potential to modulate the balance between T helper type 1 (Th1) and Th2 cytokines, which is often dysregulated in allergic diseases. nih.gov
Potential Non-Histaminergic Receptor Interactions:
While mizolastine is highly selective for the H1 receptor, exploring its potential interactions with other receptors could uncover novel therapeutic applications. patsnap.com For example, some antihistamines have been found to interact with other G-protein coupled receptors (GPCRs). Investigating mizolastine's binding profile against a panel of GPCRs could reveal unexpected off-target effects that might be harnessed for therapeutic benefit.
In silico studies have suggested that mizolastine could be a potential inhibitor of the main protease of SARS-CoV-2, indicating possible interactions with non-human proteins that could be explored for antiviral applications. chemrxiv.org While these are computational findings, they highlight the potential for mizolastine's scaffold to interact with a variety of molecular targets.
Development of Advanced Synthetic Routes for Enhanced Sustainability or Efficiency
While the core structure of mizolastine is well-established, future research can focus on developing more sustainable and efficient synthetic routes for its production.
Current synthetic strategies for benzimidazole-containing compounds, the class to which mizolastine belongs, often involve multi-step processes. chemijournal.com Research into novel catalytic systems, such as those employing earth-abundant metals or organocatalysts, could lead to more environmentally friendly and cost-effective syntheses. The development of one-pot or flow chemistry processes for key synthetic steps could also significantly improve efficiency and reduce waste.
Furthermore, exploring alternative starting materials derived from renewable resources could enhance the sustainability of mizolastine synthesis. The principles of green chemistry, such as atom economy and the use of safer solvents, should be central to the design of these new synthetic pathways.
Application of Cutting-Edge Analytical Techniques for Comprehensive Chemical and Biological Characterization
A deeper understanding of mizolastine's physicochemical properties and its behavior in biological systems can be achieved through the application of advanced analytical techniques.
Solid-State Characterization:
Techniques like solid-state nuclear magnetic resonance (ssNMR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) can provide detailed insights into the crystalline structure of mizolastine dihydrochloride (B599025). umn.edu Understanding its polymorphic forms is crucial for ensuring consistent bioavailability and stability of the final drug product. Crystal engineering approaches could be employed to develop new solid forms with improved properties. umn.edu
Advanced Spectroscopic and Separation Methods:
While methods like capillary zone electrophoresis (CZE) and spectrofluorimetry have been developed for the determination of mizolastine and its impurities, there is scope for further refinement. nih.govnih.gov The development of highly sensitive and selective methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) could facilitate more detailed pharmacokinetic and metabolism studies. A sustainable and rapid spectrofluorimetric method has been established for estimating mizolastine in pharmaceutical and biological samples by measuring its intrinsic fluorescence. nih.gov
In Vitro and In Silico Modeling:
Advanced in vitro models, such as organ-on-a-chip systems, can be used to study the absorption, distribution, metabolism, and excretion (ADME) of mizolastine in a more physiologically relevant context. researchgate.net In silico tools, including molecular docking and molecular dynamics simulations, can be further utilized to refine our understanding of its binding interactions with various molecular targets and to predict potential metabolites. chemrxiv.org
Rational Design of Next-Generation H1 Antagonists and Anti-Inflammatory Agents Based on Mizolastine's Scaffold
The chemical scaffold of mizolastine, a benzimidazole (B57391) derivative, serves as a valuable starting point for the rational design of new and improved therapeutic agents. chemijournal.com
Structure-Activity Relationship (SAR) Studies:
Detailed SAR studies can be conducted to identify the key structural features of the mizolastine molecule responsible for its H1-receptor affinity and its anti-inflammatory properties. By systematically modifying different parts of the molecule, it may be possible to enhance its potency, selectivity, and duration of action. For example, modifications to the benzimidazole ring or the piperidine (B6355638) linker could lead to compounds with improved pharmacokinetic profiles. chemijournal.comimrpress.com
Designing Dual- or Multi-Target Ligands:
Building on the multi-modal activity of mizolastine, future drug design efforts could focus on creating single molecules that intentionally target multiple pathways involved in allergic inflammation. For instance, incorporating pharmacophores known to inhibit other key inflammatory targets, such as phosphodiesterase 4 (PDE4) or cytokine receptors, onto the mizolastine scaffold could lead to more effective anti-inflammatory drugs. frontiersin.org
Q & A
Q. What are the recommended analytical methods for characterizing the purity and identity of Mizolastine dihydrochloride in preclinical studies?
- Methodological Answer : Purity and identity verification should employ high-performance liquid chromatography (HPLC) for quantifying impurities, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) to validate molecular weight. Elemental analysis (e.g., C, H, N, Cl content) is critical to confirm stoichiometry, as discrepancies in elemental ratios may indicate synthesis errors or hydration inconsistencies . Key Physicochemical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H27Cl2FN6O | |
| CAS Number | 1056596-82-7 (dihydrochloride) | |
| Appearance | White to off-white solid | |
| Melting Point | 217°C |
Q. How should researchers assess the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility profiling requires testing in physiologically relevant buffers (e.g., PBS, pH 7.4) and solvents (DMSO for stock solutions). Use UV-Vis spectrophotometry or HPLC to quantify saturation points. Note that solubility may vary with temperature and ionic strength, necessitating stability studies under assay conditions. Preclinical studies should report solvent compatibility to avoid artifacts in cellular viability assays .
Q. What protocols ensure stability of this compound during long-term storage?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. For aqueous solutions, use sterile, pH-adjusted buffers (pH 3–5 recommended for chloride salts) and conduct periodic stability checks via HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor efficacy of this compound across different in vivo models?
- Methodological Answer : Discrepancies may arise from variations in tumor xenograft models (e.g., immunocompetent vs. immunodeficient mice), dosing regimens, or pharmacokinetic profiles. To address this:
Standardize Models : Use syngeneic models with consistent genetic backgrounds.
Pharmacodynamic Monitoring : Measure plasma/tissue drug levels via LC-MS/MS to correlate efficacy with bioavailability.
Mechanistic Validation : Confirm target engagement (e.g., JAK1/2 inhibition) using phospho-STAT3/STAT5 assays in tumor lysates .
Q. What experimental designs are optimal for studying this compound’s dual inhibition of JAK1 and JAK2 kinases?
- Methodological Answer : Use recombinant kinase assays (e.g., ATP-Glo™) to determine IC50 values for JAK1 vs. JAK2. Include positive controls (e.g., Ruxolitinib) and assess selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler). For cellular models, employ IL-6/IFN-γ-stimulated STAT phosphorylation in hematopoietic cell lines (e.g., TF-1) to validate pathway blockade. Dose-response curves should account for off-target effects using CRISPR/Cas9 JAK1/2-knockout controls .
Q. How should researchers evaluate this compound’s potential for combination therapy in oncology?
- Methodological Answer : Screen combinations with standard chemotherapeutics (e.g., doxorubicin) or targeted agents (e.g., PARP inhibitors) using synergistic scoring models (e.g., Chou-Talalay). In vivo studies should prioritize sequential dosing to mitigate toxicity. Mechanistic synergy can be assessed via RNA-seq to identify co-regulated pathways (e.g., apoptosis, DNA repair) .
Q. What are the critical considerations for translating this compound’s preclinical antitumor data to clinical trials?
- Methodological Answer :
- Pharmacokinetics/Pharmacodynamics (PK/PD) : Establish human equivalent doses using allometric scaling from murine PK data.
- Biomarker Development : Validate JAK/STAT pathway inhibition in patient biopsies using immunohistochemistry.
- Toxicity Profiling : Conduct GLP-compliant studies to assess hematologic and hepatic toxicity, given JAK inhibitors’ known side effects .
Data Contradiction Analysis
Q. How can conflicting data on this compound’s metabolic stability be reconciled?
- Methodological Answer : Variability in hepatic microsomal assays (e.g., human vs. rodent CYP450 isoforms) may explain discrepancies. Use species-specific microsomes and include cofactors (NADPH) to mimic in vivo conditions. Cross-validate with intact hepatocyte models to capture phase II metabolism (e.g., glucuronidation). Report normalized intrinsic clearance (CLint) values with confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
